molecular formula C11H16ClNOS B11953963 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-46-4

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B11953963
CAS No.: 79128-46-4
M. Wt: 245.77 g/mol
InChI Key: NSOVVVLHIZXLKC-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as ethanol. This reaction is carried out under reflux conditions to facilitate the formation of the desired thiazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1,3-thiazinane
  • 2-(4-Methoxyphenyl)-1,3-thiazolidine
  • 2-(4-Methoxyphenyl)-1,3-thiazepine

Uniqueness

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

79128-46-4

Molecular Formula

C11H16ClNOS

Molecular Weight

245.77 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C11H15NOS.ClH/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11;/h3-6,11-12H,2,7-8H2,1H3;1H

InChI Key

NSOVVVLHIZXLKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NCCCS2.Cl

Origin of Product

United States

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